
1-Pentyl-1,4-diazepane
概要
説明
1-Pentyl-1,4-diazepane is a type of 1,4-diazepine, which are two nitrogen-containing seven-membered heterocyclic compounds . These compounds are associated with a wide range of biological activities and have been the subject of scientific research for several decades .
Synthesis Analysis
The synthesis of 1,4-diazepines, including this compound, has been a topic of interest in the scientific community. Scientists have been actively involved in the synthesis, reactions, and biological evaluation of 1,4-diazepines . The primary purpose of this research is to discuss the synthetic schemes and reactivity of 1,4-diazepines .Molecular Structure Analysis
The molecular structure of this compound is C10H22N2 . It is a derivative of 1,4-diazepine, which is a diazepine . Diazepines are nitrogen-containing seven-membered heterocyclic compounds .Chemical Reactions Analysis
1,4-Diazepines, including this compound, have been studied for their chemical reactions. This research has focused on synthetic routes, chemical reactions, and biological attributes of 1,4-diazepine derivatives .作用機序
Target of Action
1-Pentyl-1,4-diazepane is a type of 1,4-diazepine, a class of compounds known for their diverse biological activities For instance, benzodiazepines, a well-studied subclass of 1,4-diazepines, primarily target gamma-aminobutyric acid (GABA) receptors in the CNS .
Mode of Action
The mode of action of 1,4-diazepines, including this compound, is believed to involve the enhancement of GABA neurotransmitter activity . GABA is an inhibitory neurotransmitter in the CNS that regulates brain activity. By enhancing GABA activity, 1,4-diazepines can increase or decrease the excitability of neurons .
Biochemical Pathways
This could lead to downstream effects such as reduced neuronal excitability and modulation of various CNS functions .
Pharmacokinetics
A study on 1,4-diazepane linked piperidine derivatives, which are structurally similar to this compound, suggests that these compounds can be synthesized and characterized using techniques like 1h nmr and lcms . These techniques could potentially be used to study the ADME properties of this compound.
Result of Action
Based on the known effects of related 1,4-diazepines, it’s plausible that this compound could have effects such as sedation, muscle relaxation, and anticonvulsant activity, among others .
実験室実験の利点と制限
1-Pentyl-1,4-diazepane has several advantages for use in lab experiments. It is easy to synthesize and has high purity and yield. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations, including its potential toxicity and the need for specialized equipment for handling and storage.
将来の方向性
There are several potential future directions for research on 1-Pentyl-1,4-diazepane. One area of research involves the development of this compound analogs with improved efficacy and safety profiles. Another area of research involves the investigation of this compound's potential use in the treatment of other neurological disorders, such as multiple sclerosis and epilepsy. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential interactions with other drugs.
科学的研究の応用
1-Pentyl-1,4-diazepane has been extensively used in scientific research as a potential therapeutic agent for various diseases. It has been shown to possess anticonvulsant, anxiolytic, and sedative properties. This compound has also been investigated for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Safety and Hazards
While specific safety and hazard information for 1-Pentyl-1,4-diazepane was not found, it’s important to handle all chemicals with appropriate safety measures. For example, a safety data sheet for a related compound, Pentyl acetate, suggests precautions such as avoiding heat/sparks/open flames/hot surfaces, keeping the container tightly closed, and wearing protective gloves/eye protection/face protection .
生化学分析
Biochemical Properties
1-Pentyl-1,4-diazepane plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with imine reductases, which are enzymes involved in the reductive amination process. These interactions are crucial for the synthesis of chiral amines, which are important in pharmaceutical applications . The nature of these interactions often involves the formation of enzyme-substrate complexes, where this compound acts as a substrate or inhibitor, modulating the enzyme’s activity.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound has been observed to alter the expression of genes involved in metabolic pathways, thereby affecting cellular metabolism . Additionally, it can impact cell signaling pathways by interacting with specific receptors or signaling molecules, leading to changes in cellular responses.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, altering their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . These interactions can lead to changes in gene expression, either by directly affecting transcription factors or by modulating signaling pathways that control gene expression.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Its stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential cumulative effects on cellular processes, which are important for understanding its overall impact.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity or influencing metabolic pathways. At higher doses, it can cause toxic or adverse effects, including cellular toxicity and disruption of normal cellular functions . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and potential side effects of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism. For example, it may be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that can further influence cellular processes . These interactions can affect metabolic flux and the levels of various metabolites, highlighting the compound’s role in cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these processes is important for predicting the compound’s bioavailability and its potential effects on different tissues.
Subcellular Localization
This compound’s subcellular localization affects its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence its interactions with other biomolecules and its overall efficacy in biochemical reactions.
特性
IUPAC Name |
1-pentyl-1,4-diazepane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2/c1-2-3-4-8-12-9-5-6-11-7-10-12/h11H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VORLICZMSYQOIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCN1CCCNCC1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Fluoro-2-methyl-1H,2H,3H,4H-benzo[B]1,6-naphthyridine-10-carboxylic acid](/img/structure/B3072051.png)
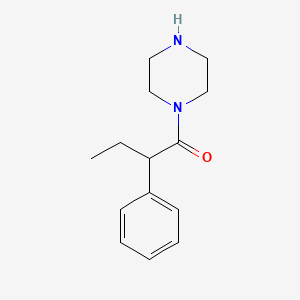
![1-[4-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072060.png)
![1-[3-(Trifluoromethyl)benzoyl]-1,4-diazepane](/img/structure/B3072066.png)
![(Propan-2-yl)({[4-(trifluoromethoxy)phenyl]methyl})amine](/img/structure/B3072071.png)
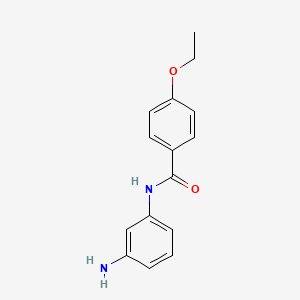
![1-[(2-Bromophenyl)methyl]-1,4-diazepane](/img/structure/B3072079.png)

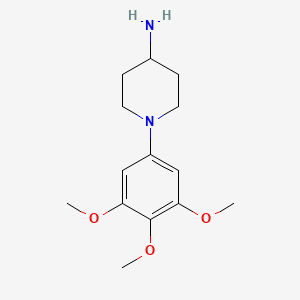
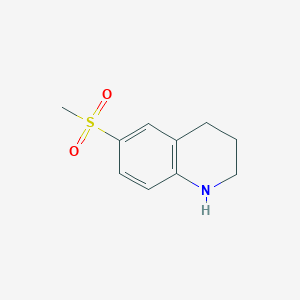
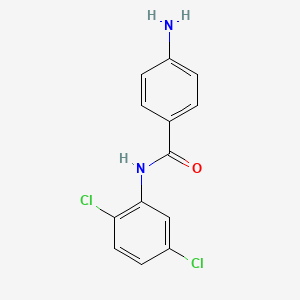
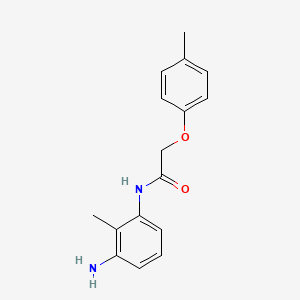
![N-[(2-Chloro-4-fluorophenyl)methyl]cyclopropanamine](/img/structure/B3072121.png)